molecular formula C13H14N8O5 B2725037 5-(2-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 887867-57-4

5-(2-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B2725037
CAS RN: 887867-57-4
M. Wt: 362.306
InChI Key: USEXNQMDNAFFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C13H14N8O5 and its molecular weight is 362.306. The purity is usually 95%.
BenchChem offers high-quality 5-(2-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Purine Metabolism and Diseases

Purine metabolism is crucial in various physiological processes, including DNA and RNA synthesis, energy transfer, and cell signaling. Abnormalities in purine metabolism have been associated with several diseases. For instance, alterations in urinary excretion of modified nucleosides have been identified as biomarkers for RNA turnover in patients with cancer and AIDS, suggesting a role in monitoring disease progression and therapeutic effects (Nakano et al., 1993).

Pyrimidine Analogues in Cancer Therapy

Pyrimidine analogues, such as fluorouracil (5-FU) and its derivatives, are widely used in chemotherapy for various cancers. These compounds interfere with DNA synthesis, demonstrating significant antitumor activity. Studies have explored the pharmacokinetics and therapeutic effects of oral fluoropyrimidine anticancer drugs, including novel formulations designed for improved efficacy and reduced toxicity. For example, S-1, a combination of tegafur (a prodrug of 5-FU), gimestat, and otastat potassium, has shown effectiveness in patients with advanced gastric cancer with a tolerable safety profile (Sakata et al., 1998).

Pyrimidine Metabolism Disorders

Disorders of pyrimidine metabolism can lead to a variety of clinical manifestations, including developmental delays, neurological symptoms, and immune dysfunction. Investigations into the metabolic pathways of purines and pyrimidines have highlighted the importance of enzymes such as dihydropyrimidine dehydrogenase (DPD) in drug metabolism and the potential for severe toxicity in deficient individuals. For example, a deficiency in DPD activity can lead to life-threatening toxicity in patients treated with 5-FU, underscoring the need for metabolic screening prior to chemotherapy initiation (van Kuilenburg et al., 2003).

properties

IUPAC Name

8-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N8O5/c1-18-6-7(19(2)12(25)15-8(6)22)14-11(18)17-16-5-9(23)20(3)13(26)21(4)10(5)24/h23H,1-4H3,(H,15,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGOQXVRAUWLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1N=NC3=C(N(C(=O)N(C3=O)C)C)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.